molecular formula C12H17N3O B1305026 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol CAS No. 631843-69-1

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol

Cat. No. B1305026
CAS RN: 631843-69-1
M. Wt: 219.28 g/mol
InChI Key: XZQRZLSYXRJVPG-UHFFFAOYSA-N
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Description

Mixed Ligand Metal-Complexes Synthesis Analysis

The synthesis of mixed ligand metal-complexes involving 2-amino-1-ethylbenzimidazole as a co-ligand has been successfully performed with metals such as Cu(II), Co(II), Zn(II), and Ni(II). These complexes were synthesized using a Schiff base derived from a pyrazole compound and characterized through various spectroscopic methods, including FT-IR, 1H NMR, and X-ray absorption spectroscopy. The crystal structure of the nickel complex revealed coordination through the endocyclic nitrogen atom of the benzimidazole ring. Time-dependent DFT calculations were used to analyze the electronic transitions observed in the UV-Vis spectra of these chelates .

Molecular Structure Analysis

The molecular structure of the nickel complex containing 2-amino-1-ethylbenzimidazole was determined using X-ray diffraction, which showed that the ligand coordinates through the nitrogen atom. This coordination mode is typical for benzimidazole derivatives when acting as ligands in metal complexes. The electronic structure and transitions were further analyzed using quantum-chemical calculations, providing insight into the nature of the bonding and electronic properties of the complex .

Chemical Reactions Analysis

The 2-amino-1-ethylbenzimidazole ligand has been shown to participate in the formation of metal complexes, as evidenced by the synthesis of various metal chelates. The coordination chemistry of this ligand is significant due to its ability to donate a pair of electrons from the nitrogen atom, which is essential for the stability and formation of these complexes. The reactivity of the ligand in forming metal complexes is indicative of its potential in various applications, including catalysis and material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized metal complexes were characterized using elemental analysis, FT-IR, 1H NMR, and magnetic measurements. These techniques provided information on the composition, bonding environment, and magnetic properties of the complexes. The use of DFT calculations complemented the experimental data, offering a theoretical perspective on the properties of the metal-ligand system. The coordination of 2-amino-1-ethylbenzimidazole to different metal centers resulted in complexes with distinct properties, which could be tuned for specific applications .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure and crystal formation of related compounds have been studied, providing insights into the physical and chemical properties of such molecules. For example, Liu et al. (2012) investigated a similar compound, focusing on the dihedral angles formed by its benzene and pyridine rings with the benzimidazole mean plane, as well as the hydrogen bond interactions in the crystal【Liu et al., 2012】.

Coordination Chemistry

The coordination chemistry of benzimidazole derivatives has been explored. Schick et al. (2014) synthesized biazoles with benzimidazolium and imidazolium groups, investigating their reaction with Pd(OAc)2 to form bis(NHC) complexes【Schick et al., 2014】.

Antifungal Activity

A significant area of research is the exploration of antifungal properties. Zambrano-Huerta et al. (2019) synthesized derivatives showing high activity against Candida spp., suggesting potential pharmaceutical applications【Zambrano-Huerta et al., 2019】.

Schiff Base Formation

Research by Warad et al. (2018) explored the formation of Schiff bases from related compounds, offering insights into their chemical behavior and potential applications in synthesis and catalysis【Warad et al., 2018】.

Synthesis of New Compounds

Studies by Chevreuil et al. (2007) and El-masry et al. (2000) focused on synthesizing new compounds with benzimidazole derivatives, exploring their potential applications in various fields【Chevreuil et al., 2007; El-masry et al., 2000】.

Metal-Complex Synthesis

Vlasenko et al. (2017) synthesized metal-complexes with 2-amino-1-ethylbenzimidazole, contributing to the understanding of metal-organic frameworks and coordination chemistry【Vlasenko et al., 2017】.

Anticancer and Kinase Inhibitory Activity

Sharma et al. (2010) synthesized derivatives and evaluated them as Src kinase inhibitors, indicating potential applications in cancer treatment【Sharma et al., 2010】.

properties

IUPAC Name

3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-15-11-7-4-3-6-10(11)14-12(15)13-8-5-9-16/h3-4,6-7,16H,2,5,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQRZLSYXRJVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387963
Record name 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

631843-69-1
Record name 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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